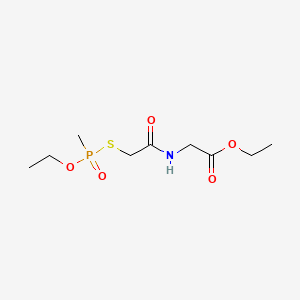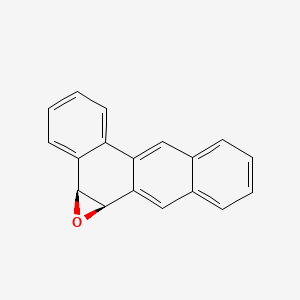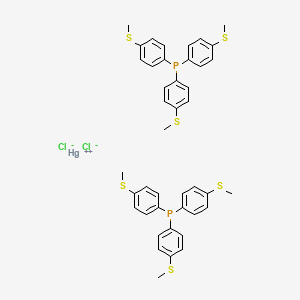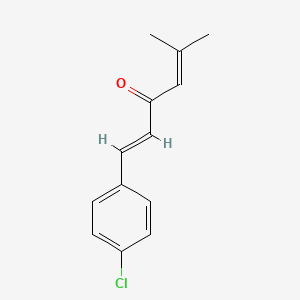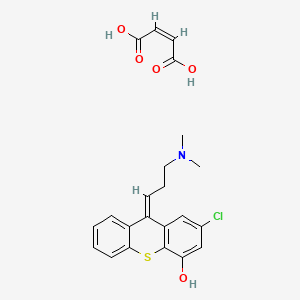
Diethyl (1-hydroxybut-2-en-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-hydroxybut-2-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C8H17O4P. It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a hydroxybutenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (1-hydroxybut-2-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For instance, diethyl phosphite can react with 1-bromo-2-butene under basic conditions to yield this compound .
Another method involves the use of palladium-catalyzed cross-coupling reactions. In this approach, H-phosphonate diesters are coupled with vinyl halides under microwave irradiation, achieving high yields in a short reaction time .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1-hydroxybut-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of diethyl (1-oxobut-2-en-1-yl)phosphonate.
Reduction: The double bond in the butenyl moiety can be reduced to form diethyl (1-hydroxybutyl)phosphonate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diethyl (1-oxobut-2-en-1-yl)phosphonate.
Reduction: Diethyl (1-hydroxybutyl)phosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (1-hydroxybut-2-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of biologically active compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of diethyl (1-hydroxybut-2-en-1-yl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in chelation therapy and as a catalyst in certain reactions. The hydroxybutenyl moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (1-hydroxyethyl)phosphonate
- Diethyl (1-hydroxypropyl)phosphonate
- Diethyl (1-hydroxybutyl)phosphonate
Uniqueness
Diethyl (1-hydroxybut-2-en-1-yl)phosphonate is unique due to the presence of both a hydroxy group and a double bond in the butenyl moiety. This structural feature imparts distinct reactivity and binding properties compared to other similar compounds. For instance, the double bond allows for additional reactions such as hydrogenation and cycloaddition, which are not possible with saturated analogs .
Eigenschaften
CAS-Nummer |
79158-11-5 |
|---|---|
Molekularformel |
C8H17O4P |
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
1-diethoxyphosphorylbut-2-en-1-ol |
InChI |
InChI=1S/C8H17O4P/c1-4-7-8(9)13(10,11-5-2)12-6-3/h4,7-9H,5-6H2,1-3H3 |
InChI-Schlüssel |
WYCUHXNBRUWSFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C=CC)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
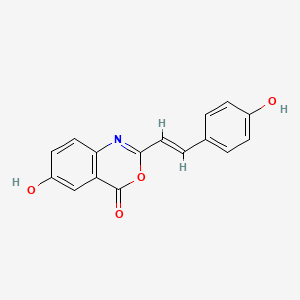

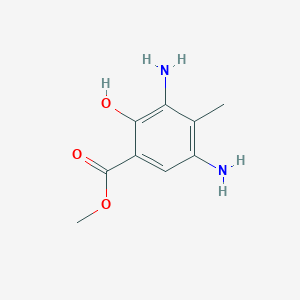
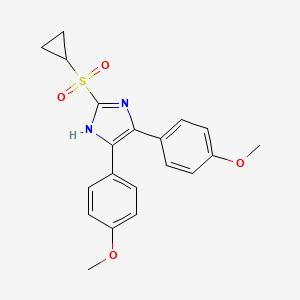
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)

![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
